molecular formula C8H17NO3 B12687672 Einecs 285-475-4 CAS No. 85099-21-4

Einecs 285-475-4

Katalognummer: B12687672
CAS-Nummer: 85099-21-4
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: ASJRTEZPWVREEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), can be synthesized through the reaction of methacrylic acid with 2-(dimethylamino)ethanol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where methacrylic acid and 2-(dimethylamino)ethanol are combined. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methacrylic acid derivatives, while reduction could produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), exerts its effects involves its interaction with molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to changes in their chemical structure and properties. These interactions are crucial in its applications in polymer synthesis and other chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), is unique due to its specific combination of methacrylic acid and 2-(dimethylamino)ethanol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in polymer chemistry and industrial processes .

Eigenschaften

CAS-Nummer

85099-21-4

Molekularformel

C8H17NO3

Molekulargewicht

175.23 g/mol

IUPAC-Name

2-(dimethylamino)ethanol;2-methylprop-2-enoic acid

InChI

InChI=1S/C4H11NO.C4H6O2/c1-5(2)3-4-6;1-3(2)4(5)6/h6H,3-4H2,1-2H3;1H2,2H3,(H,5,6)

InChI-Schlüssel

ASJRTEZPWVREEA-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)O.CN(C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.